p-Hydroxyphenopyrrozin
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Overview
Description
p-Hydroxyphenopyrrozin is a natural product found in Chromocleista and Penicillium with data available.
Scientific Research Applications
1. Isolation from Marine Fungi
p-Hydroxyphenopyrrozin, along with other compounds, has been isolated from the marine-derived fungus Chromocleista sp. This isolation is part of ongoing investigations into biologically active metabolites from marine fungi (Park et al., 2006).
2. Total Synthesis
The first total synthesis of 7a(S)-p-hydroxyphenopyrrozin, a metabolite isolated from cultured fungi Chromocleista sp., was accomplished starting from l-proline, highlighting its potential for laboratory production and study (Kothapalli et al., 2012).
3. Facilitating Synthesis of Natural Products
A method involving the condensation of cyclic imines and α-oxoesters allows the preparation of compounds like phenopyrrozin and p-hydroxyphenopyrrozin, showing its utility in synthesizing complex natural products (Cusumano et al., 2017).
4. Presence in Endophytic Penicillium
p-Hydroxyphenopyrrozin was identified among compounds isolated from endophytic Penicillium sp. BCC16054, contributing to our understanding of the chemical diversity of endophytic fungi (Intaraudom et al., 2013).
5. Antimicrobial and Antitubercular Activities
Isolated from endophytic Penicillium, p-hydroxyphenopyrrozin was evaluated for antimalarial, antitubercular activities, and activity against Bacillus cereus and Candida albicans, showcasing its potential in antimicrobial applications (Intaraudom et al., 2013).
properties
Product Name |
p-Hydroxyphenopyrrozin |
---|---|
Molecular Formula |
C13H13NO3 |
Molecular Weight |
231.25 g/mol |
IUPAC Name |
(8S)-2-hydroxy-1-(4-hydroxyphenyl)-5,6,7,8-tetrahydropyrrolizin-3-one |
InChI |
InChI=1S/C13H13NO3/c15-9-5-3-8(4-6-9)11-10-2-1-7-14(10)13(17)12(11)16/h3-6,10,15-16H,1-2,7H2/t10-/m0/s1 |
InChI Key |
KFPFLSSRTQAZQF-JTQLQIEISA-N |
Isomeric SMILES |
C1C[C@H]2C(=C(C(=O)N2C1)O)C3=CC=C(C=C3)O |
Canonical SMILES |
C1CC2C(=C(C(=O)N2C1)O)C3=CC=C(C=C3)O |
synonyms |
5,6,7,7a(S)-tetrahydro-2-hydroxy-1-(p-hydroxyphenyl)-3H-pyrrolizin-3-one 7a(S)-p-hydroxyphenopyrrozin |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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